5-amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one
Description
This compound belongs to a class of heterocyclic molecules featuring a benzimidazole core fused with a pyrrolone ring. The 2-fluorobenzyl substituent at the 1-position distinguishes it from related analogs. Key structural attributes include:
- Benzimidazole moiety: Known for interacting with biological targets like enzymes and receptors via hydrogen bonding and π-π stacking .
- Pyrrolone ring: Contributes to metabolic stability and influences solubility .
Properties
Molecular Formula |
C18H15FN4O |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(2-fluorophenyl)methyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15FN4O/c19-12-6-2-1-5-11(12)9-23-10-15(24)16(17(23)20)18-21-13-7-3-4-8-14(13)22-18/h1-8,20,24H,9-10H2,(H,21,22) |
InChI Key |
YVUWJCQAWWBKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Biological Activity
5-Amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
- Molecular Formula : C₁₈H₁₅FN₄O
- Molecular Weight : 322.34 g/mol
- CAS Number : 881045-58-5
The compound exhibits biological activity primarily through its interaction with specific protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumorigenesis. Inhibitors of FGFR1 can impede cancer cell proliferation and survival.
Anticancer Activity
A study highlighted the compound's ability to inhibit FGFR1 kinase activity with an IC50 value of 3.5 μM. Further derivatives demonstrated even greater potency, with some showing IC50 values as low as 0.32 μM against FGFR1 and significant antiproliferative effects on cancer cell lines such as KG1 myeloma cells (IC50 values of 5.6 μM and 9.3 μM) .
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|
| 5-Amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one | FGFR1 | 3.5 | - |
| Derivative A | FGFR1 | 0.63 | KG1 |
| Derivative B | FGFR1 | 0.32 | KG1 |
Antimicrobial Activity
The compound's benzimidazole moiety suggests potential antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities. The lipophilic nature of these compounds enhances their ability to permeate cellular membranes, leading to increased bioactivity against various pathogens .
Structure-Activity Relationships (SAR)
The biological activity of the compound is influenced by structural modifications. For instance, substituents on the benzyl group and variations in the benzimidazole ring can significantly alter potency and selectivity for biological targets. Compounds with enhanced lipophilicity have been shown to improve membrane penetration and overall efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of 5-amino-4-(1H-benzimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one. These studies revealed that specific modifications led to improved inhibition of FGFR1 and enhanced antiproliferative effects against cancer cell lines .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1,2-dihydro-3H-pyrrol-3-one exhibit a range of biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression.
- Antimicrobial Properties : The benzimidazole derivatives are known for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. This compound's ability to disrupt bacterial membrane biosynthesis is particularly noteworthy.
- Antiviral Effects : Preliminary studies suggest that the compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study published in Scientific Reports demonstrated the synthesis of related benzimidazole derivatives and evaluated their anticancer properties against various cell lines, including breast and lung cancer models. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology .
- Another investigation highlighted the antimicrobial activity of similar compounds against resistant bacterial strains. The study utilized agar-well diffusion methods to assess the efficacy of these derivatives, revealing promising results against both bacteria and fungi .
Comparison with Similar Compounds
Fluorobenzyl Derivatives
Aliphatic and Bulky Substituents
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Biological Activity |
|---|---|---|---|---|
| 2-Ethylhexyl Analog | 2-Ethylhexyl | C₁₅H₁₈N₄O | 278.33 | Increased lipophilicity improves cellular uptake; shown to inhibit cancer cell proliferation (IC₅₀ ~5 μM) . |
| Cyclohexenylethyl Analog | Cyclohexenylethyl | C₂₀H₂₂N₄O | 322.4 | Improved solubility due to cyclohexene's partial hydrophilicity; explored for antifungal applications . |
Aromatic and Heteroaromatic Substituents
Key Structural and Functional Insights
Substituent Effects on Bioactivity
Pharmacological Profiles
- Anticancer Activity : The benzodioxolemethyl analog exhibits potent FGFR1 inhibition, while the ethylhexyl derivative shows broader antiproliferative effects. The target compound’s 2-fluorobenzyl group may optimize kinase selectivity.
- Antimicrobial Activity : Thiazole-containing analogs and dichlorophenyl derivatives demonstrate varied efficacy against pathogens, suggesting substituent-dependent mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
